(2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
This compound is a hydrochloride salt featuring a methanone core linked to a 2,4-difluorophenyl group and a piperazine ring substituted with a thiazole moiety. The thiazole ring is further functionalized with a 4-fluorophenyl group at the 4-position and a methylene bridge connecting it to the piperazine nitrogen (Fig. 1). The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Structurally, the molecule combines fluorinated aromatic systems, a piperazine scaffold, and a thiazole heterocycle, which are common motifs in bioactive molecules targeting CNS disorders, antimicrobial agents, and kinase inhibitors .
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS.ClH/c22-15-3-1-14(2-4-15)19-13-29-20(25-19)12-26-7-9-27(10-8-26)21(28)17-6-5-16(23)11-18(17)24;/h1-6,11,13H,7-10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHROBVSVYYQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=C(C=C(C=C4)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound (2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex molecule that likely targets multiple receptors due to its structural components. The indole and thiazole moieties in the compound are known to bind with high affinity to multiple receptors. These scaffolds are found in many important synthetic drug molecules and have been associated with a broad spectrum of biological activities.
Mode of Action
Based on the biological activities of indole and thiazole derivatives, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes. The compound’s interaction with its targets could potentially inhibit or enhance the activity of these targets, resulting in various biological effects.
Biochemical Pathways
The compound may affect various biochemical pathways due to the diverse biological activities of indole and thiazole derivatives. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole and thiazole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular levels.
Biological Activity
The compound (2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups, particularly focusing on the thiazole and piperazine moieties. The structural formula can be represented as follows:
This compound features a difluorophenyl group, a thiazole ring, and a piperazine unit, which are known for their biological significance.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole rings have been reported to show potent activity against HepG-2 (human liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism of action often involves the induction of apoptosis through pathways that upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG-2 | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | DNA intercalation |
| Target Compound | HepG-2 & MCF-7 | TBD | TBD |
Antimicrobial and Antiparasitic Activity
Thiazole derivatives have also shown antimicrobial properties against various pathogens. The compound's structure suggests potential inhibitory activity against specific enzymes critical for microbial survival. For example, compounds similar to the target structure have been evaluated for their ability to inhibit Trypanosoma brucei, the causative agent of African sleeping sickness, demonstrating promising results in vitro .
The biological activity of this compound may be attributed to several mechanisms:
- DNA Interaction : Many thiazole derivatives exhibit strong binding affinities to DNA, leading to disruptions in replication and transcription processes .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways, contributing to its antiproliferative effects.
4. Case Studies
Several case studies have highlighted the efficacy of thiazole-containing compounds:
- Study on HepG-2 Cells : A derivative showed significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies indicated that it induced apoptosis by modulating Bax and Bcl-2 levels .
- Antiparasitic Screening : In vitro assays demonstrated that a related thiazole derivative inhibited Trypanosoma brucei with an IC50 of approximately 49 µM, showcasing its potential as a therapeutic agent for parasitic infections .
5. Conclusion
The compound (2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride presents a promising avenue for further research in anticancer and antimicrobial therapies. Its unique structural characteristics and demonstrated biological activities suggest it could serve as a lead compound for developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Thiazole Cores
The following compounds share structural similarities with the target molecule, differing primarily in substituents and linking groups:
Table 1: Key Structural Comparisons
Key Differences in Physicochemical and Pharmacological Properties
Fluorination Patterns: The target compound’s 2,4-difluorophenyl group increases lipophilicity and metabolic stability compared to mono-fluorinated analogues (e.g., ) or non-fluorinated derivatives (e.g., ).
Linker and Heterocycle Variations :
- Replacement of the thiazole with a tetrazole () or benzo-thiazole () alters π-π stacking interactions and hydrogen-bonding capacity. The thiazole in the target compound provides a planar aromatic system, while tetrazoles introduce polarity and hydrogen-bonding sites.
Salt Forms and Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogues (e.g., ) or trifluoroacetate salts (), which may have lower biocompatibility .
Synthetic Routes :
Crystallographic and Conformational Insights
- Crystal Packing: Compounds with isostructural frameworks (e.g., ) exhibit similar molecular conformations but differ in crystal packing due to halogen substituents (Cl vs. F). The target’s difluorophenyl group may induce tighter packing compared to mono-halogenated derivatives.
- Planarity : The thiazole and piperazine in the target compound adopt a near-planar conformation, while bulkier substituents (e.g., tetrazole in ) introduce torsional strain .
Bioactivity Implications
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound with high purity?
- Methodological Answer : Synthesis involves sequential coupling of the thiazole and piperazine moieties, followed by hydrochloride salt formation. Key steps include:
- Thiazole-piperazine coupling : Use nucleophilic substitution under reflux with a base (e.g., K₂CO₃) in ethanol, as described for analogous piperazine-thiazole derivatives .
- Hydrochloride salt formation : Treat the free base with HCl gas or concentrated HCl in a non-aqueous solvent to precipitate the salt.
- Purification : Employ silica gel chromatography (e.g., EtOAc/petroleum ether) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolve ambiguity in stereochemistry or hydrogen bonding, as demonstrated for structurally similar piperazin-1-ium trifluoroacetate derivatives .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 445.1) .
Q. How should researchers optimize solubility for in vitro assays?
- Methodological Answer :
- Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM) due to the compound’s hydrophobicity.
- Salt dissociation : Adjust pH to 6–7 in aqueous buffers (e.g., PBS) to enhance solubility via protonation of the piperazine nitrogen .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be resolved?
- Methodological Answer :
- Assay standardization : Compare results under consistent conditions (e.g., cell lines, incubation time). For example, thiazole derivatives exhibit varying IC₅₀ values depending on ATP concentrations in kinase assays .
- Structural analogs : Synthesize derivatives (e.g., modifying the 4-fluorophenyl-thiazole group) to isolate structure-activity relationships (SAR) .
- Computational modeling : Use molecular docking to predict binding affinities against target proteins (e.g., serotonin receptors) .
Q. What experimental designs are recommended for studying metabolic stability?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include controls with NADPH cofactors .
- Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the difluorophenyl ring) .
Q. How can environmental persistence and ecotoxicity be assessed?
- Methodological Answer :
- Fate studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil sorption coefficients (Koc) .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri for acute toxicity assays (EC₅₀). Chronic effects require multi-generational studies .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Solution :
- Optimize reaction time and temperature (e.g., 12 hr at 80°C for piperazine-thiazole coupling) .
- Use coupling agents like HATU or EDCI for amide bond formation if applicable .
Q. What strategies mitigate crystallinity issues during X-ray analysis?
- Solution :
- Recrystallize from mixed solvents (e.g., dichloromethane/hexane).
- Employ low-temperature (100 K) data collection to reduce thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
